![molecular formula C12H16BrClN2O B2594019 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1233952-50-5](/img/structure/B2594019.png)
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride
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Overview
Description
“4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number 1233952-50-5 . It has a molecular weight of 319.63 and a molecular formula of C12H16BrClN2O .
Synthesis Analysis
The synthesis of N-(piperidin-4-yl)benzamide derivatives, which includes “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride”, involves the design and creation of a series of novel benzamide derivatives . The synthesis process is guided by bioisosterism and pharmacokinetic parameters .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride” is represented by the molecular formula C12H16BrClN2O .
Chemical Reactions Analysis
N-(piperidin-4-yl)benzamide derivatives, including “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride”, have been found to have good biological potential and inhibitory activity . The compounds show significant inhibitory bioactivity in HepG2 cells .
Scientific Research Applications
- Role of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride :
- Results : These compounds showed promise in antimalarial activity, contributing to the ongoing fight against malaria .
- Focus : Researchers continue to discover and evaluate potential drugs containing the piperidine moiety, including derivatives of 4-Bromo-N-(piperidin-4-yl)benzamide .
- Promising Compounds : Among these, 10b and 10j exhibited notable biological potential and inhibitory activity .
- Views :
Hypoxia-Inducible Factor 1 (HIF-1) Activation
Antimalarial Potential
Drug Discovery and Evaluation
Bioisosterism and Pharmacokinetics
Hepatocellular Carcinoma Research
Cell Cycle Regulation and Apoptosis
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) pathway . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Result of Action
The action of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride results in significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The efficacy and stability of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride can be influenced by environmental factors such as the hypoxic conditions in which the target cells reside . The hypoxic environment around the tumor tissue can increase the expression of HIF, thereby influencing the compound’s action .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride” is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
4-bromo-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNDQHUDWGOXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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